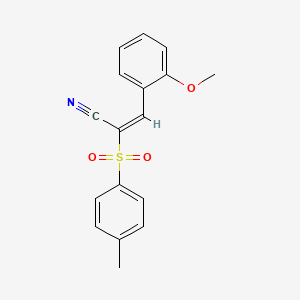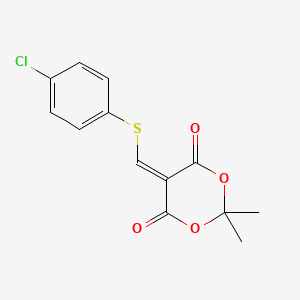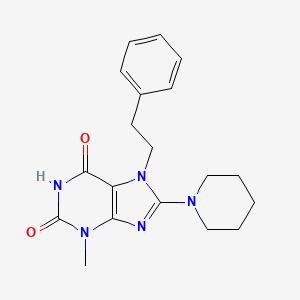
3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In
Scientific Research Applications
3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including fragile X syndrome, Parkinson's disease, anxiety, depression, and addiction. 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behaviors in animal models. These findings suggest that 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione may be a promising therapeutic agent for the treatment of these disorders.
Mechanism Of Action
3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione selectively blocks the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione reduces the release of glutamate, which is a major excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and a reduction in the activity of downstream signaling pathways, resulting in the observed effects on behavior and cognition.
Biochemical and Physiological Effects:
3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuroinflammation, and the attenuation of oxidative stress. 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has also been shown to alter the expression of various genes and proteins involved in neuronal signaling and plasticity.
Advantages And Limitations For Lab Experiments
One of the major advantages of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is its selectivity for mGluR5, which allows for the specific modulation of this receptor without affecting other glutamate receptors. However, one of the limitations of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can be influenced by factors such as dose, route of administration, and timing of treatment.
Future Directions
There are several future directions for the study of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, including the development of more potent and selective mGluR5 antagonists, the investigation of the effects of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione on other neurotransmitter systems, and the exploration of the potential therapeutic applications of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione in human populations. Additionally, further research is needed to elucidate the mechanisms underlying the effects of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione on synaptic plasticity and neuronal signaling, which may lead to the development of new treatments for neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves several steps, including the protection of the amino group, the formation of the purine ring, and the introduction of the piperidine and phenethyl groups. The most commonly used method for the synthesis of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a multi-step organic synthesis, which involves the use of various reagents and solvents. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.
properties
IUPAC Name |
3-methyl-7-(2-phenylethyl)-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-22-16-15(17(25)21-19(22)26)24(13-10-14-8-4-2-5-9-14)18(20-16)23-11-6-3-7-12-23/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHLDPVDGIPSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

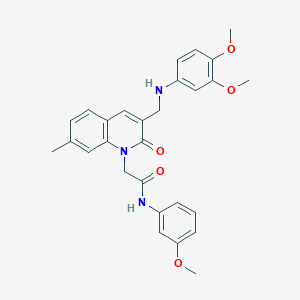
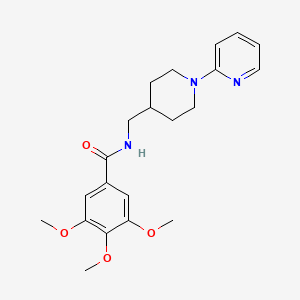
![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2951843.png)
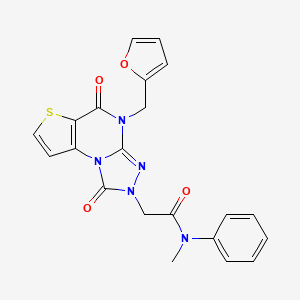
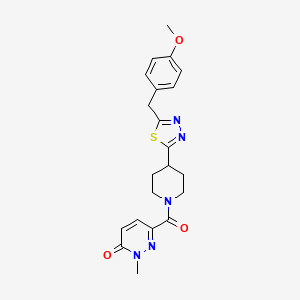
![1-benzyl-N~5~-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2951849.png)

![2-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2951853.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2951854.png)
![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2951855.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2951857.png)
![Benzo[b]thiophene, 4-ethynyl-](/img/structure/B2951858.png)
